molecular formula C9H8N2 B125786 5-Aminoquinoline CAS No. 146614-41-7

5-Aminoquinoline

Cat. No. B125786
Key on ui cas rn: 146614-41-7
M. Wt: 144.17 g/mol
InChI Key: XMIAFAKRAAMSGX-UHFFFAOYSA-N
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Patent
US07105503B2

Procedure details

In a manner similar to that described in Example 53, 4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine was prepared. 5-Aminoquinoline (0.35 g), malononitrile (0.3 g) and hydrazine hydrate (0.3 mL) yielded 0.043 g of the title compound after the purification by preparative TLC (⅓ of the crude product).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:17]([NH2:18])=[N:16][N:15]=[C:14]3[NH2:19])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.NN>>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:1]2.[C:6](#[N:11])[CH2:5][C:10]#[N:1].[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:14]([NH2:19])=[N:15][N:16]=[C:17]3[NH2:18])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
O.NN
Step Two
Name
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
Name
Type
product
Smiles
C(CC#N)#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
Name
Type
product
Smiles
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.043 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07105503B2

Procedure details

In a manner similar to that described in Example 53, 4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine was prepared. 5-Aminoquinoline (0.35 g), malononitrile (0.3 g) and hydrazine hydrate (0.3 mL) yielded 0.043 g of the title compound after the purification by preparative TLC (⅓ of the crude product).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:17]([NH2:18])=[N:16][N:15]=[C:14]3[NH2:19])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.NN>>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:1]2.[C:6](#[N:11])[CH2:5][C:10]#[N:1].[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:14]([NH2:19])=[N:15][N:16]=[C:17]3[NH2:18])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
O.NN
Step Two
Name
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
Name
Type
product
Smiles
C(CC#N)#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
Name
Type
product
Smiles
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.043 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07105503B2

Procedure details

In a manner similar to that described in Example 53, 4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine was prepared. 5-Aminoquinoline (0.35 g), malononitrile (0.3 g) and hydrazine hydrate (0.3 mL) yielded 0.043 g of the title compound after the purification by preparative TLC (⅓ of the crude product).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:17]([NH2:18])=[N:16][N:15]=[C:14]3[NH2:19])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.NN>>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:1]2.[C:6](#[N:11])[CH2:5][C:10]#[N:1].[N:1]1[C:10]2[C:5](=[C:6]([NH:11][N:12]=[C:13]3[C:14]([NH2:19])=[N:15][N:16]=[C:17]3[NH2:18])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
O.NN
Step Two
Name
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
Name
Type
product
Smiles
C(CC#N)#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
Name
Type
product
Smiles
N1=CC=CC2=C(C=CC=C12)NN=C1C(=NN=C1N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.043 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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